molecular formula C19H19ClN4O B6053291 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B6053291
M. Wt: 354.8 g/mol
InChI Key: CXZVREGFEMZQGR-UHFFFAOYSA-N
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Description

2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "compound X" and has been extensively studied for its various properties and effects.

Mechanism of Action

The exact mechanism of action of 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. This compound has been shown to have a high affinity for certain targets in the body, which makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In particular, this compound has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific targets in the body, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the study of 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine. One potential direction is the development of new drugs based on this compound, which could be used to treat a variety of diseases. Another potential direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex process that involves multiple steps. The compound is typically synthesized using a combination of organic and inorganic reactions, which require precise control of reaction conditions and reagent quantities. The synthesis of this compound has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.

Scientific Research Applications

2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)piperidin-1-yl]methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-8-6-14(7-9-16)15-4-3-11-24(12-15)13-18-22-19(23-25-18)17-5-1-2-10-21-17/h1-2,5-10,15H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZVREGFEMZQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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